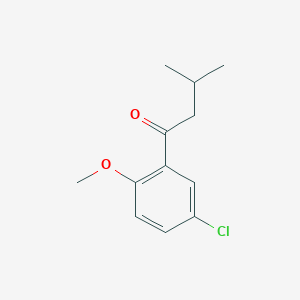

1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one

Description

1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one is a substituted aromatic ketone characterized by a branched aliphatic chain (3-methylbutan-1-one) and a substituted phenyl ring bearing chlorine and methoxy groups at the 5- and 2-positions, respectively. Its IUPAC name and molecular formula (C₁₂H₁₅ClO₂) reflect these structural features. Calculated properties include a LogD (pH 5.5) of 2.84 and an acid pKa of 17.29, indicating moderate lipophilicity and weak acidity under physiological conditions . The compound’s crystallographic data and intermolecular interactions (e.g., hydrogen bonding) remain underexplored but could be analyzed using tools like SHELX .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-8(2)6-11(14)10-7-9(13)4-5-12(10)15-3/h4-5,7-8H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIFRTOKRHDQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, 1-(5-chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea, has been reported to target the serine/threonine-protein kinase chk1. This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival.

Mode of Action

It can be hypothesized that, like its structurally similar compound, it may interact with its target protein to modulate its activity, leading to changes in cellular processes.

Biochemical Pathways

Given its potential target, it might influence pathways related to cell cycle regulation and dna repair.

Pharmacokinetics

A structurally similar compound, maxipost, has been studied for its pharmacokinetic properties. It was found that the recovery of the radioactive dose in urine and feces was nearly complete in 14-day collections (approximately 37% in urine and 60% in feces). The N-glucuronide of the parent was the prominent metabolite in urine (16.5% of dose), whereas the parent was a major drug-related component in feces (11% of dose).

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one, also referred to as a chloro-methoxy phenyl compound, has garnered attention due to its potential biological activities. This compound features a unique structural composition that includes a chloro group and a methoxy group attached to a phenyl ring, contributing to its reactivity and possible therapeutic applications. Its molecular formula is with a molecular weight of approximately 230.7 g/mol.

While specific literature detailing the mechanism of action for this compound is limited, compounds with similar structures have been shown to interact with various biological targets. The presence of the methoxy group suggests potential interactions with serotonin receptors, which could influence neurotransmission and have implications in treating mood disorders.

Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity : Preliminary studies indicate that structurally related compounds exhibit antimicrobial properties against various pathogens, including resistant strains of bacteria. These findings suggest that this compound may share similar antimicrobial potential.

- Anticancer Properties : Research into related compounds has demonstrated efficacy in inhibiting cancer cell proliferation. For instance, methoxy-substituted phenyl compounds have shown cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells .

Anticancer Activity

A study involving various analogs of similar compounds highlighted their cytotoxic effects on human cancer cell lines. For example, compounds tested against HL-60 (human leukemia) and MCF-7 (breast cancer) cells showed significant inhibition of cell proliferation with IC50 values in the low micromolar range. The most active analogs were noted to induce apoptosis and DNA damage in treated cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HL-60 | TBD | Induces apoptosis |

| Related Compound A | MCF-7 | <0.3 | DNA damage |

| Related Compound B | HL-60 | 0.9 | Down-regulates ABCB1 |

Antimicrobial Studies

In studies focusing on antimicrobial properties, similar compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded for various strains, indicating potential for development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

| E. faecalis | TBD |

Scientific Research Applications

Pharmaceutical Applications

-

Neuroactive Potential :

- Compounds with similar structures have been shown to influence serotonin receptor activity, which could indicate potential neuroactive properties for 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one. Future research should focus on elucidating its interaction profile with specific receptors and enzymes .

- Antimicrobial Activity :

- Anticancer Research :

The biological activity of this compound can be inferred from studies on analogous compounds:

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives similar to this compound, revealing significant activity against common pathogens.

Anticancer Mechanism

Investigations into the mechanism of action for structurally related compounds highlighted their ability to induce apoptosis in cancer cells through increased caspase activity.

Safety Profile

Toxicity assessments indicate that related compounds did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-methylbutan-1-one

- Structure : Phenyl ring substituted with a single chlorine at the 4-position.

- Properties :

- Molecular weight: 196.67 g/mol

- Boiling point: 281.1 ± 13.0 °C (predicted)

- Density: 1.075 ± 0.06 g/cm³

- Comparison: The absence of a methoxy group and positional isomerism (4-Cl vs.

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

- Structure : Phenyl ring with a hydroxyl group at the 2-position.

- Properties :

- Molecular weight: 178.23 g/mol

- Hydrogen bonding: The hydroxyl group enables strong hydrogen bonding, influencing solubility and crystallinity.

- Comparison : The hydroxyl group enhances polarity and aqueous solubility relative to the methoxy group in the target compound. This difference is critical in pharmaceutical applications where bioavailability is prioritized .

1-(3-Chloro-5-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one

- Structure : Tri-substituted phenyl ring (3-Cl, 5-F, 4-OH).

- Properties :

- Molecular weight: 230.66 g/mol

- Functional groups: Chlorine, fluorine, and hydroxyl groups introduce multiple hydrogen-bonding and electron-withdrawing effects.

- Comparison : Increased substituent complexity may hinder crystallization but improve binding specificity in bioactive contexts .

Analogues with Modified Aliphatic Chains

1-(5-Chloro-2-methoxyphenyl)-1-butanone

1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one (Impurity J)

- Structure : Cyclobutyl spacer between the phenyl ring and ketone.

- Properties :

- Molecular weight: 220.74 g/mol (hydrochloride salt).

- Comparison : The cyclobutyl group introduces conformational rigidity, which could affect pharmacokinetic properties in drug design .

Heteroaromatic Analogues

1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one

- Structure : Pyridine ring substituted with fluorine at the 5-position.

- Properties :

- Molecular weight: 181.2 g/mol

- Purity: ≥95%

Preparation Methods

Methylation of 5-Chlorosalicylic Acid to Methyl 5-chloro-2-methoxybenzoate

This step introduces the methoxy group at the 2-position of the aromatic ring:

- Reagents: 5-chlorosalicylic acid, methanol, concentrated sulfuric acid (catalyst).

- Conditions: Reflux for 24 hours, followed by cooling to crystallize the methyl ester.

- Yield: Up to 92% pure methyl 5-chlorosalicylate obtained.

- Subsequent methylation: Treatment with sodium hydroxide and dimethyl sulfate in acetone under reflux converts the hydroxyl to methoxy, yielding methyl 5-chloro-2-methoxybenzoate with approximately 66% yield after distillation.

This methylation step is crucial to obtain the methoxy-substituted aromatic intermediate for further transformations.

Conversion to Aromatic Ketone via Acylation or Alkylation

- A common approach involves the Friedel-Crafts acylation or related alkylation of the methoxy-chlorobenzene derivative with an appropriate acyl chloride or alkyl halide to introduce the 3-methylbutan-1-one side chain.

- Alternative methods use sodium hydride and methylcarbonate in toluene to salify and then acidify intermediates derived from 5-chloro-1-indone derivatives, followed by oxidation steps to yield the target ketone.

- Reaction parameters such as temperature, solvent choice (toluene preferred for its high boiling point and neutrality), and reagent addition rates (1.5–3 hours drip time for chloro-1-indone) are optimized to maximize yield (75–78%) and optical purity (80–83%) of the product.

Detailed Stepwise Synthesis Example

| Step | Process Description | Reagents & Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Salification | Sodium hydride, methylcarbonate, toluene; warm to reflux; drip chloro-1-indone over 1.5–3 h | Intermediate compound I in toluene solution |

| 2 | Acidification | Addition of concentrated HCl and ice mixture; pH adjusted to 2–3; stirring and separation | Purified intermediate compound |

| 3 | Oxidation | Cinchonine in toluene at 40–45°C; simultaneous drip of hydrogen phosphide cumene and intermediate; 12 h incubation | Solid filtrate of product; yield 75–78%, optical purity 80–83% |

This method emphasizes controlled reagent addition and temperature regulation to improve yield and reduce by-products.

Analytical and Optimization Findings

- Solvent Effects: Toluene is preferred due to its neutrality and high boiling point, which facilitates reflux conditions and reduces side reactions.

- Reagent Ratios: Optimal molar ratios for sodium hydride, methylcarbonate, and chloro-1-indone are critical; for example, chloro-1-indone:sodium hydride:methylcarbonate = 1:2–3:3.5–4.5.

- Temperature Control: Maintaining 40–45°C during oxidation step ensures high optical purity and yield.

- Addition Time: Drip addition of chloro-1-indone over 1.5–3 hours prevents incomplete reactions and minimizes loss of intermediates during washing steps.

- Yield and Purity: The described method achieves yields of 75–78% and optical purities of 80–83%, significantly improving over prior art.

Comparative Table of Preparation Parameters

| Parameter | Optimal Range/Value | Notes |

|---|---|---|

| Solvent | Toluene | High boiling, neutral |

| Chloro-1-indone to Toluene | Mass ratio 1:5–7 | Prevents thickening, speeds reaction |

| Sodium hydride | 2–3 equivalents relative to chloro-1-indone | Ensures complete salification |

| Methylcarbonate | 3.5–4.5 equivalents | Reactant for methylation |

| Acidification pH | 2–3 | Controlled by HCl and ice ratio |

| Temperature (oxidation) | 40–45°C | Maintains optical purity |

| Addition time (chloro-1-indone) | 1.5–3 hours | Prevents incomplete reaction |

| Yield | 75–78% | Improved over prior art |

| Optical Purity | 80–83% | High enantiomeric excess |

Q & A

Q. Basic

- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to detect impurities at <0.1% levels. Monitor for byproducts like dechlorinated or demethylated analogues .

- Differential Scanning Calorimetry (DSC) : A sharp melting endotherm (e.g., ~120–125°C) confirms crystalline homogeneity, while broad peaks suggest polymorphic impurities .

How do steric effects from the 3-methylbutan-1-one moiety influence reaction pathways?

Advanced

The bulky 3-methyl group impacts accessibility in nucleophilic attacks:

- Steric maps : Generate Connolly surfaces using Avogadro to visualize steric hindrance around the ketone. This predicts reduced reactivity in SN reactions compared to less hindered analogues .

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to isolate steric vs. electronic contributions in reduction reactions (e.g., NaBH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.